3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe piperidin-4-yl group is then introduced via amination reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidin-4-yl and pyrrolidine-2,5-dione moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and piperidin-4-yl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the core structure and exhibit similar chemical reactivity.
Sulfonyl piperidine derivatives: These compounds have similar functional groups and are used in related applications.
Uniqueness
What sets 3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C22H24ClN3O5S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
3-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H24ClN3O5S/c1-31-18-6-4-17(5-7-18)26-21(27)14-20(22(26)28)24-16-10-12-25(13-11-16)32(29,30)19-8-2-15(23)3-9-19/h2-9,16,20,24H,10-14H2,1H3 |
InChI Key |
XWSBPBHVDIWQEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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